molecular formula C25H20N2O6S2 B2832314 3-(benzenesulfonyl)-5-(2H-1,3-benzodioxole-5-carbonyl)-N2-(3-methoxyphenyl)thiophene-2,4-diamine CAS No. 959553-94-7

3-(benzenesulfonyl)-5-(2H-1,3-benzodioxole-5-carbonyl)-N2-(3-methoxyphenyl)thiophene-2,4-diamine

Cat. No.: B2832314
CAS No.: 959553-94-7
M. Wt: 508.56
InChI Key: SXJRZSZNQYSXLC-UHFFFAOYSA-N
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Description

3-Amino-5-[(3-methoxyphenyl)amino]-4-(phenylsulfonyl)-2-thienylmethanone is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-[(3-methoxyphenyl)amino]-4-(phenylsulfonyl)-2-thienylmethanone typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may involve:

    Amination Reactions: Introduction of amino groups to the aromatic rings.

    Sulfonylation: Addition of sulfonyl groups to the thiophene ring.

    Coupling Reactions: Formation of carbon-carbon bonds between aromatic rings.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert nitro groups to amino groups or reduce sulfonyl groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, the compound may be studied for its potential interactions with biological molecules, such as proteins and nucleic acids. It can serve as a probe to investigate biochemical pathways.

Medicine

In medicinal chemistry, 3-Amino-5-[(3-methoxyphenyl)amino]-4-(phenylsulfonyl)-2-thienylmethanone is explored for its potential therapeutic properties. It may act as an inhibitor or modulator of specific enzymes or receptors.

Industry

In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-Amino-5-[(3-methoxyphenyl)amino]-4-(phenylsulfonyl)-2-thienylmethanone involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • [3-Amino-5-ethoxyphenol]
  • [3-Amino-5-methoxyphenol]

Uniqueness

Compared to similar compounds, 3-Amino-5-[(3-methoxyphenyl)amino]-4-(phenylsulfonyl)-2-thienylmethanone stands out due to its combination of functional groups, which confer unique chemical and biological properties

Properties

IUPAC Name

[3-amino-4-(benzenesulfonyl)-5-(3-methoxyanilino)thiophen-2-yl]-(1,3-benzodioxol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O6S2/c1-31-17-7-5-6-16(13-17)27-25-24(35(29,30)18-8-3-2-4-9-18)21(26)23(34-25)22(28)15-10-11-19-20(12-15)33-14-32-19/h2-13,27H,14,26H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXJRZSZNQYSXLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC2=C(C(=C(S2)C(=O)C3=CC4=C(C=C3)OCO4)N)S(=O)(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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